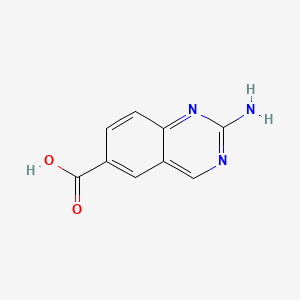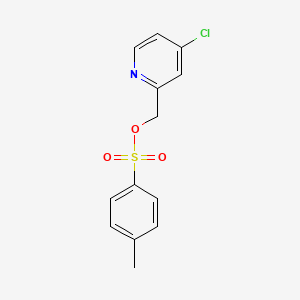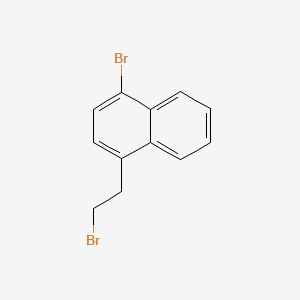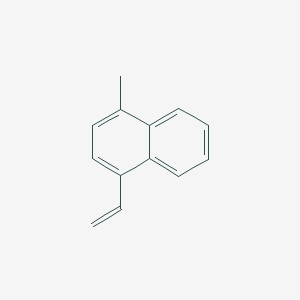
1-Ethenyl-4-methylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenyl-4-methylnaphthalene is an organic compound with the molecular formula C13H12 It is a derivative of naphthalene, characterized by the presence of an ethenyl group (vinyl group) and a methyl group attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where naphthalene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
化学反应分析
Types of Reactions: 1-Ethenyl-4-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sulfuric acid or nitric acid can be used for sulfonation or nitration reactions, respectively.
Major Products:
Oxidation: Naphthoquinones
Reduction: 1-Ethyl-4-methylnaphthalene
Substitution: Various substituted naphthalenes depending on the reagents used
科学研究应用
1-Ethenyl-4-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways involving naphthalene derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-ethenyl-4-methylnaphthalene involves its interaction with various molecular targets. The ethenyl group can participate in reactions that form covalent bonds with other molecules, while the naphthalene ring can engage in π-π interactions. These interactions can influence the compound’s reactivity and its effects in different environments.
相似化合物的比较
- 1-Methyl-4-ethylnaphthalene
- 1-Methyl-2-vinylnaphthalene
- 1-Ethyl-4-methylnaphthalene
Comparison: 1-Ethenyl-4-methylnaphthalene is unique due to the presence of both an ethenyl and a methyl group on the naphthalene ring This combination of substituents imparts distinct chemical properties compared to its analogs
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of complex molecules. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
属性
分子式 |
C13H12 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
1-ethenyl-4-methylnaphthalene |
InChI |
InChI=1S/C13H12/c1-3-11-9-8-10(2)12-6-4-5-7-13(11)12/h3-9H,1H2,2H3 |
InChI 键 |
HMVKUYRSSLDCER-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




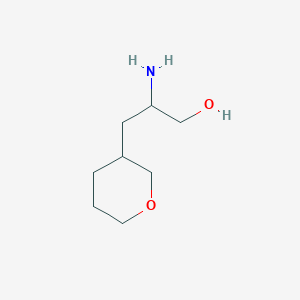




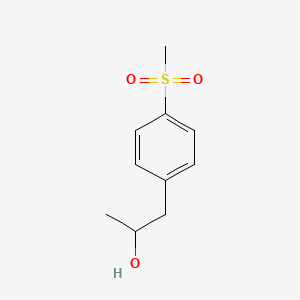
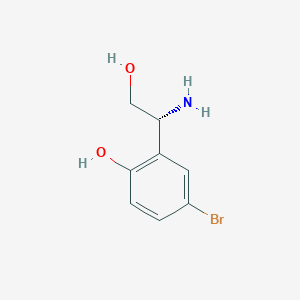
![tert-Butyl (4aS,7aR)-4a-(hydroxymethyl)octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15314926.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile](/img/structure/B15314932.png)
